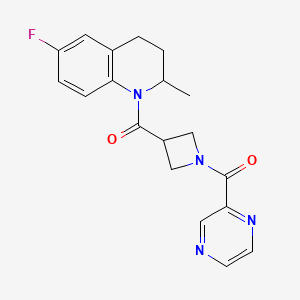
(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule. It contains a 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline moiety, an azetidin-1-yl group, and a pyrazin-2-yl methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple cyclic structures and functional groups. The 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline moiety contains a four-membered nitrogen-containing ring (tetrahydroquinoline) with a fluorine atom and a methyl group attached . The azetidin-1-yl group is a three-membered nitrogen-containing ring (azetidine), and the pyrazin-2-yl methanone group contains a six-membered nitrogen-containing ring (pyrazine) with a methanone functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could potentially influence its polarity and reactivity. The compound is described as a white to yellowish crystalline low melting solid .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Anticancer Activity
Novel Schiff bases and azo dyes derived from pyranoquinoline analogs have demonstrated promising anticancer activity in various human tumor cell lines, including MCF-7 breast cancer, HepG2 liver cancer, and HCT-116 colon carcinoma. This suggests that compounds with similar structures could have potential as anticancer therapies (Saeed, Alneyadi, & Abdou, 2020).
2. Antibacterial Agents
Quinoline and naphthyridine derivatives, particularly those with azetidine moieties, have shown effective antibacterial properties against both Gram-positive and Gram-negative bacteria. These findings indicate potential applications in developing new antibacterial agents (Frigola et al., 1994).
3. Enzyme Inhibition
The detailed active site configuration of methanol dehydrogenase from Methylophilus W3A1, refined to reveal the configuration of its redox cofactor pyrroloquinoline quinone (PQQ), suggests potential applications in designing enzyme inhibitors or modulators for biochemical research or therapeutic purposes (Xia et al., 1999).
4. Opioid Receptor Affinity
Compounds like metopon and unique derivatives have shown high affinity and selectivity for opioid receptors, suggesting potential research applications in understanding opioid receptor mechanisms and developing new analgesics (McLaughlin et al., 1995).
5. Chemical Synthesis and Design
The synthesis and structural analysis of various compounds, such as tetrahydroquinoline derivatives, offer insights into chemical design principles that could be applied to the development of new materials or chemical probes for scientific research (Li, 2013).
Eigenschaften
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-12-2-3-13-8-15(20)4-5-17(13)24(12)18(25)14-10-23(11-14)19(26)16-9-21-6-7-22-16/h4-9,12,14H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAQXGIQPGBNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3CN(C3)C(=O)C4=NC=CN=C4)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)
![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

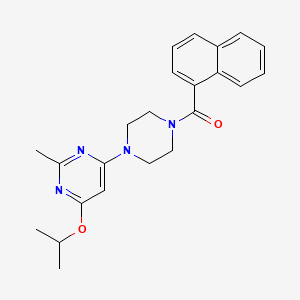
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)
![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)
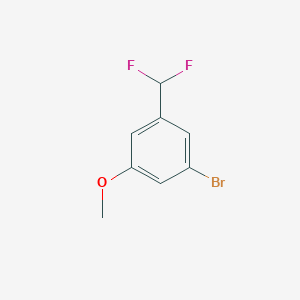


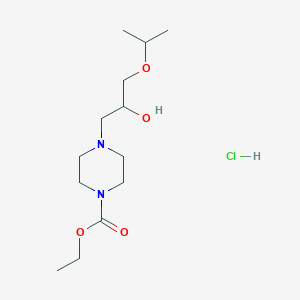
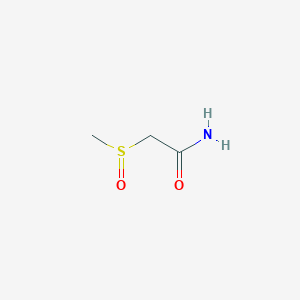
![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)
